molecular formula C8H3BrF3N B577737 3-Bromo-4-(trifluoromethyl)benzonitrile CAS No. 1212021-55-0

3-Bromo-4-(trifluoromethyl)benzonitrile

Cat. No. B577737
CAS RN: 1212021-55-0
M. Wt: 250.018
InChI Key: NPIHGYONUJZZLH-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)benzonitrile is a halogenated hydrocarbon . It is an intermediate for the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .


Synthesis Analysis

The synthesis of 3-Bromo-4-(trifluoromethyl)benzonitrile can be achieved from 4-Bromobenzonitrile and Trifluoroacetic acid .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-(trifluoromethyl)benzonitrile is C8H3BrF3N . The InChI code is 1S/C8H3BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H .


Chemical Reactions Analysis

3-Bromo-4-(trifluoromethyl)benzonitrile is used in the preparation of functionalized arylmanganese compounds . It is also used in the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .


Physical And Chemical Properties Analysis

3-Bromo-4-(trifluoromethyl)benzonitrile is a light yellow solid . The melting point ranges from 80.0 to 84.0 °C .

Scientific Research Applications

Electrolyte Additive for Lithium Ion Batteries

This compound has found application as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries . When added to the electrolyte, it forms a low-impedance protective film, enhancing battery performance and stability.

Reference Compound for Electron Affinity Studies

In scientific investigations, 3-Bromo-4-(trifluoromethyl)benzonitrile serves as a reference compound. For instance, it was used to determine the electron affinity of 1,3,5,7-cyclooctatetraene (COT) . Such studies contribute to our understanding of molecular properties and reactivity.

Safety and Hazards

3-Bromo-4-(trifluoromethyl)benzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHGYONUJZZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736565
Record name 3-Bromo-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethyl)benzonitrile

CAS RN

1212021-55-0
Record name 3-Bromo-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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